CM037

Übersicht

Beschreibung

Die Verbindung „A37“ bezieht sich auf ein Bakteriozin, das vom Bakterium Staphylococcus epidermidis produziert wird. Bakteriozine sind antimikrobielle Peptide, die das Wachstum anderer Bakterien hemmen und so einen Wettbewerbsvorteil in natürlichen Umgebungen bieten. A37 gehört zur Familie der Lantibiotika, die durch Lanthioningruppen als definierendes Strukturmotiv gekennzeichnet sind .

Herstellungsmethoden

Die Herstellung des Bakteriozins A37 beinhaltet mikrobiologische Techniken. Das Bakterium Staphylococcus epidermidis wird unter spezifischen Bedingungen kultiviert, um die Produktion von A37 zu induzieren. Die Verbindung wird dann unter Verwendung von Techniken wie Chromatographie und Elektrophorese isoliert und gereinigt .

Wissenschaftliche Forschungsanwendungen

Das Bakteriozin A37 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: A37 wird wegen seiner einzigartigen Struktureigenschaften und seines Potenzials als Modell für die Entwicklung neuer antimikrobieller Wirkstoffe untersucht.

Biologie: Die Forschung konzentriert sich auf das Verständnis der ökologischen Rolle von A37 in mikrobiellen Gemeinschaften und seine Interaktionen mit anderen Bakterien.

Medizin: A37 wird als potenzielle Alternative zu herkömmlichen Antibiotika untersucht, insbesondere bei der Behandlung von Infektionen, die durch antibiotikaresistente Bakterien verursacht werden.

Wirkmechanismus

Der Wirkmechanismus des Bakteriozins A37 beinhaltet seine Aufnahme in das Zytoplasma von Zielbakterien durch einen teilweise transmembranpotenzialgesteuerten Prozess. Im Inneren der Zelle induziert A37 die Bildung intrazellulärer Membranvesikel, die stark mit der Verbindung beladen sind. Diese Vesikel sind für die antibakterielle Aktivität von A37 unerlässlich, was zur Störung der Zellfunktionen und letztendlich zum Tod der Zielbakterien führt .

Wirkmechanismus

Target of Action

CM037, also known as Ethyl [4-Oxo-3-(3-pyrrolidin-1-yl-propyl)-3,4-dihydro-benzo[4,5]thieno[3,2-d]pyrimidin-2-ylsulfanyl]acetate or A-37, is a selective inhibitor of ALDH1A1 (aldehyde dehydrogenase 1A1) . ALDH1A1 is an enzyme that plays a crucial role in the oxidation of aldehydes to their corresponding carboxylic acids .

Mode of Action

This compound interacts with its target, ALDH1A1, by binding to the aldehyde binding pocket of the enzyme . This interaction inhibits the activity of ALDH1A1, preventing it from catalyzing the oxidation of aldehydes .

Biochemical Pathways

The inhibition of ALDH1A1 by this compound affects the aldehyde metabolism pathway. Under normal conditions, ALDH1A1 catalyzes the conversion of aldehydes, which are potentially toxic, into carboxylic acids. By inhibiting ALDH1A1, this compound prevents this conversion, leading to an accumulation of aldehydes .

Result of Action

The primary result of this compound’s action is the inhibition of ALDH1A1, leading to an accumulation of aldehydes. This can have various molecular and cellular effects, depending on the specific aldehydes that accumulate and their roles in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances that can interact with ALDH1A1 or with this compound itself may also influence the compound’s action

Biochemische Analyse

Biochemical Properties

CM037 interacts with the enzyme ALDH1A1, inhibiting its activity . The inhibition of ALDH1A1 by this compound leads to an increase in the accumulation of aldehydes, a group of compounds that can be toxic to cells . This interaction is believed to be the primary mechanism by which this compound exerts its effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For example, it has been found to inhibit the growth of cancer cells by increasing the accumulation of toxic aldehydes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the enzyme ALDH1A1. This compound binds to the aldehyde binding pocket of ALDH1A1, inhibiting its activity . This leads to an increase in the accumulation of aldehydes, which can cause cellular damage and inhibit cell growth .

Temporal Effects in Laboratory Settings

Given its mechanism of action, it is likely that the effects of this compound would become more pronounced over time as the accumulation of aldehydes increases .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is a potent inhibitor of ALDH1A1, suggesting that even at low dosages, it could have significant effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of aldehyde oxidation. By inhibiting ALDH1A1, this compound prevents the conversion of aldehydes to their corresponding carboxylic acids .

Transport and Distribution

Given its small molecular size and its ability to pass through cell membranes, it is likely that this compound can be distributed throughout the body .

Subcellular Localization

Given that its target, ALDH1A1, is located in the cytoplasm of cells , it is likely that this compound also localizes to the cytoplasm where it can interact with ALDH1A1.

Vorbereitungsmethoden

The preparation of bacteriocin A37 involves microbiological techniques. The bacterium Staphylococcus epidermidis is cultured under specific conditions to induce the production of A37. The compound is then isolated and purified using techniques such as chromatography and electrophoresis .

Analyse Chemischer Reaktionen

Das Bakteriozin A37 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: A37 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Disulfidbrücken führt.

Reduktion: Reduktionsreaktionen können diese Disulfidbrücken aufbrechen, wodurch die Struktur und Funktion von A37 verändert werden.

Vergleich Mit ähnlichen Verbindungen

Das Bakteriozin A37 ist im Vergleich zu anderen Lantibiotika aufgrund seiner spezifischen Wirkungsweise und seiner ökologischen Rolle einzigartig. Zu ähnlichen Verbindungen gehören:

Nisin: Ein bekanntes Lantibiotikum, das den Peptidoglykansyntheseweg in Bakterien angreift.

Epilancin K7: Ein weiteres Lantibiotikum mit einer anderen Wirkungsweise, das hauptsächlich bakterielle Zellmembranen stört.

Lacticin 3147: Ein Lantibiotikum mit dualen Wirkmechanismen, das sowohl die Peptidoglykansynthese als auch die Membranintegrität angreift

Das Bakteriozin A37 zeichnet sich durch seinen spezifischen Aufnahmemechanismus und die Bildung intrazellulärer Vesikel aus, die für seine antibakterielle Aktivität entscheidend sind.

Eigenschaften

IUPAC Name |

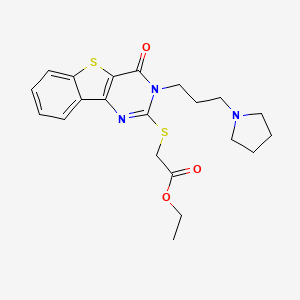

ethyl 2-[[4-oxo-3-(3-pyrrolidin-1-ylpropyl)-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S2/c1-2-27-17(25)14-28-21-22-18-15-8-3-4-9-16(15)29-19(18)20(26)24(21)13-7-12-23-10-5-6-11-23/h3-4,8-9H,2,5-7,10-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDRHRAYBYQVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(C(=O)N1CCCN3CCCC3)SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes CM037 a selective inhibitor of ALDH1A1?

A: this compound exhibits selectivity for human ALDH1A1 over eight other ALDH isoenzymes due to its unique binding interaction within the enzyme's active site. Crystal structure analysis reveals that this compound binds within the aldehyde binding pocket of ALDH1A1 and exploits the presence of a glycine residue unique to this isoform. This specific interaction contributes to its selectivity. []

Q2: How does this compound impact tumor angiogenesis in melanoma?

A: Research suggests that this compound, by inhibiting ALDH1A1, indirectly reduces the release of pro-angiogenic factors, specifically IL-8, from melanoma cells. This, in turn, downregulates the IL-8/Notch signaling cascade in endothelial cells, hindering their angiogenic activity. This effect was observed through reduced endothelial cell proliferation, migration, and tube formation in vitro, and reduced microvessel density in vivo. []

Q3: What are the structural characteristics of this compound?

A: this compound, chemically known as Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate, represents a distinct chemical class of ALDH1A1 inhibitors. [] Unfortunately, the provided research excerpts do not contain information about the molecular formula, weight, or spectroscopic data of this compound.

Q4: Has this compound shown synergy with other cancer treatments?

A: While not specifically mentioned for this compound, the research indicates that other ALDH inhibitors, such as 673A, demonstrate synergistic effects when combined with chemotherapy. This synergy results in enhanced tumor growth reduction. [] Further research is needed to investigate if this compound exhibits similar synergistic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.